S-ETOMIDATE - 56649-47-9

S-ETOMIDATE

Catalog Number: EVT-1478998
CAS Number: 56649-47-9
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester is a member of imidazoles.

R-Etomidate

  • Compound Description: R-etomidate is the enantiomer of S-etomidate and is a potent hypnotic agent. It acts as a positive allosteric modulator of GABAA receptors. [, , , , , ]
  • Relevance: R-etomidate is structurally identical to S-etomidate, differing only in the spatial arrangement of atoms around the chiral center. Although both isomers activate GABAA receptors and induce hypnosis, R-etomidate demonstrates significantly higher potency in both aspects. Notably, R-etomidate exhibits a 27.4-fold higher potency for activating GABAA receptors containing β3 subunits compared to β1 subunits, while S-etomidate shows an 18.9-fold preference for β3 subunits. [] Furthermore, R-etomidate displays a considerably stronger inhibitory effect on adrenocortical function, being 23 times more potent than S-etomidate. []

Cyclopropyl Etomidate

  • Compound Description: Cyclopropyl etomidate is an achiral analogue of etomidate, where the ethyl ester group is replaced by a cyclopropyl ester group. [] Like etomidate, it is a hypnotic agent and modulates GABAA receptors.
  • Relevance: Cyclopropyl etomidate, while structurally similar to S-etomidate, lacks a chiral center. This compound also activates both β3 and β1 containing GABAA receptors, demonstrating a 23.5-fold higher potency for β3 subunits compared to β1 subunits, similar to the selectivity profile of R-etomidate and S-etomidate. [] This suggests that modifications at this specific position of the etomidate molecule can influence its subunit selectivity.

Dihydrogen Etomidate

  • Compound Description: Dihydrogen etomidate is another achiral analogue of etomidate. While the exact structural modification leading to "dihydrogen etomidate" is not specified in the provided abstracts, it is implied to involve the removal of two hydrogen atoms from the etomidate molecule, eliminating the chiral center. []
  • Relevance: Despite the lack of chirality, dihydrogen etomidate retains the ability to activate both subtypes of GABAA receptors, albeit with a significantly reduced subunit selectivity (2.48-fold higher potency for β3 subunits) compared to R-etomidate, S-etomidate, and cyclopropyl etomidate. [] Its selectivity profile resembles that of propofol, suggesting that the chiral center of etomidate plays a crucial role in its subunit selectivity.

Etomidate Metabolite

  • Compound Description: The primary metabolite of both R-etomidate and S-etomidate is formed through the hydrolysis of the ethyl ester, resulting in an amphoteric metabolite. [, ] While the metabolite's specific name and structure are not provided in the abstracts, its formation is a key aspect of etomidate metabolism.
  • Relevance: The formation of this metabolite is relevant to understanding the pharmacokinetic profile of both R-etomidate and S-etomidate. Notably, the rate of metabolization is higher for R-etomidate compared to S-etomidate. [] This difference in metabolic rate might contribute to the different pharmacological profiles observed for these enantiomers.

Propofol

  • Compound Description: Propofol is an intravenous anesthetic agent widely used for induction and maintenance of general anesthesia. It acts as a positive allosteric modulator of GABAA receptors. []
  • Relevance: Although structurally dissimilar to etomidate, propofol is mentioned in the context of comparing the subunit selectivity of dihydrogen etomidate. Both compounds exhibit a similar low selectivity towards β3 and β1 containing GABAA receptors (2.48-fold for dihydrogen etomidate and 2.08-fold for propofol). [] This comparison suggests that the chiral center in etomidate might be responsible for its higher subunit selectivity compared to propofol.

Fentanyl

  • Compound Description: Fentanyl is a potent synthetic opioid analgesic with a rapid onset of action and short duration of effect. [, ] It is often used as an adjunct to general anesthesia.
  • Relevance: While not structurally related to S-etomidate, fentanyl is investigated in conjunction with etomidate for its potential to reduce painful recall during external direct current cardioversion. [] Although the study found no significant reduction in pain recall when fentanyl was added to etomidate, this research highlights the clinical context in which S-etomidate might be used.

Remifentanil

  • Compound Description: Remifentanil is a potent, short-acting synthetic opioid analgesic used for the management of pain during and after surgery. [, ]
  • Relevance: Similar to fentanyl, remifentanil is studied in combination with etomidate for its anesthetic efficacy and impact on hemodynamics during abdominal surgery. [] Research suggests that combining etomidate with remifentanil provides stable hemodynamics and faster recovery compared to etomidate combined with fentanyl or sufentanil. []

Sufentanil

  • Compound Description: Sufentanil is a potent synthetic opioid analgesic with a rapid onset and prolonged duration of action. [, ] It is frequently employed in surgical settings for pain management.
  • Relevance: Like fentanyl and remifentanil, sufentanil is evaluated alongside etomidate for its anesthetic properties and effects on hemodynamic stability during surgery. [, ] The research suggests that etomidate combined with sufentanil provides adequate anesthesia, although it might not be as favorable as the combination of etomidate with remifentanil in terms of hemodynamic stability and recovery time. []
Overview

S-(-)-Etomidate is a chiral derivative of etomidate, an intravenous anesthetic agent primarily used for the induction of anesthesia. It is classified as a sedative-hypnotic drug and is notable for its rapid onset and short duration of action. S-(-)-Etomidate exhibits a unique pharmacological profile, differentiating it from other anesthetics due to its minimal cardiovascular effects and lack of analgesic properties. The compound is synthesized from imidazole derivatives and has gained attention for its potential applications in anesthesia without the adverse effects associated with traditional agents.

Source and Classification

S-(-)-Etomidate is derived from etomidate, which is itself an ethyl ester of 1-(α-methylbenzyl)imidazole-5-carboxylic acid. It belongs to the class of general anesthetics and functions primarily as a hypnotic agent. Its classification as a sedative-hypnotic drug is based on its ability to induce sleep rapidly upon intravenous administration, making it suitable for use in surgical settings.

Synthesis Analysis

The synthesis of S-(-)-Etomidate involves several key steps that utilize chiral starting materials to ensure the production of the desired enantiomer. The following methods are commonly employed:

  1. Chiral Auxiliary Method: This approach utilizes chiral auxiliaries that facilitate the formation of the desired stereochemistry during the reaction process.
  2. Enzymatic Resolution: Enzymes can be employed to selectively hydrolyze one enantiomer from a racemic mixture, resulting in a higher yield of S-(-)-Etomidate.
  3. Asymmetric Synthesis: Direct asymmetric synthesis techniques can be applied where specific reagents are used to favor the formation of the S-enantiomer.

Technical details include the use of solvents such as dichloromethane and pyridine, along with reagents like diisopropylcarbodiimide and formic acid, which are critical in facilitating the necessary chemical transformations .

Molecular Structure Analysis

S-(-)-Etomidate has a complex molecular structure characterized by its imidazole ring, which contributes to its pharmacological properties. The structural formula can be represented as follows:

C15H22N2O2\text{C}_{15}\text{H}_{22}\text{N}_2\text{O}_2

Key structural data includes:

  • Molecular Weight: 262.35 g/mol
  • Melting Point: Approximately 25 °C
  • Solubility: Poorly soluble in water but soluble in organic solvents like propylene glycol .
Chemical Reactions Analysis

S-(-)-Etomidate undergoes various chemical reactions during its synthesis and metabolism:

  1. Ester Hydrolysis: In vivo, etomidate is rapidly metabolized by hepatic esterases into its inactive carboxylic acid form, which is essential for its pharmacokinetics.
  2. Nucleophilic Substitution: The synthesis often involves nucleophilic substitution reactions where nucleophiles attack electrophilic centers in the precursor molecules.
  3. Cyclization Reactions: The formation of the imidazole ring involves cyclization processes that are crucial for establishing the compound's structure .
Mechanism of Action

The mechanism by which S-(-)-Etomidate exerts its anesthetic effects primarily involves modulation of gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing GABAergic transmission, S-(-)-Etomidate promotes inhibitory neurotransmission leading to sedation and hypnosis. This positive allosteric modulation results in increased chloride ion influx when GABA binds to its receptor, thus hyperpolarizing neurons and reducing neuronal excitability .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically presented as a colorless to pale yellow liquid.
  • Odor: Characteristically odorless or faintly aromatic.

Chemical Properties:

  • pKa: Approximately 4.5, indicating it is a weak base.
  • Stability: Sensitive to light and air; should be stored in airtight containers.
  • Log P (Partition Coefficient): Indicates hydrophobic characteristics at physiological pH, affecting solubility .

Relevant analyses include studies on solubility profiles and stability under various conditions to optimize formulation for clinical use.

Applications

S-(-)-Etomidate is primarily used in clinical settings for:

  • Induction of Anesthesia: It is favored for rapid induction due to minimal cardiovascular effects.
  • Sedation Procedures: Utilized in short-term sedation protocols where quick recovery is necessary.
  • Research Applications: Investigated for potential modifications that may reduce side effects such as adrenal suppression while retaining anesthetic efficacy .

Recent studies have focused on developing analogs that maintain etomidate's pharmacological advantages while minimizing adverse effects, particularly on adrenal function .

Properties

CAS Number

56649-47-9

Product Name

S-(-)-Etomidate

IUPAC Name

ethyl 3-[(1S)-1-phenylethyl]imidazole-4-carboxylate

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C14H16N2O2/c1-3-18-14(17)13-9-15-10-16(13)11(2)12-7-5-4-6-8-12/h4-11H,3H2,1-2H3/t11-/m0/s1

InChI Key

NPUKDXXFDDZOKR-NSHDSACASA-N

SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Synonyms

1-[(1S)-1-Phenylethyl]-1H-Imidazole-5-carboxylic Acid Ethyl Ester; (S)-1-(1-Phenylethyl)-,1H-imidazole-5-carboxylic Acid Ethyl Ester;

Canonical SMILES

CCOC(=O)C1=CN=CN1C(C)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)C1=CN=CN1[C@@H](C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.